molecular formula C14H22N2O2S B1424795 N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220033-81-7

N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424795
CAS No.: 1220033-81-7
M. Wt: 282.4 g/mol
InChI Key: PSPWZOBXHYVJSI-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of benzene and contains functional groups such as cyclohexyl, methyl, and methylsulfonyl

Properties

IUPAC Name

1-N-cyclohexyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-16(11-6-4-3-5-7-11)12-8-9-14(13(15)10-12)19(2,17)18/h8-11H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWZOBXHYVJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene. This is followed by the reduction of nitrobenzene to aniline, which is then reacted with cyclohexyl chloride and methyl iodide to introduce the cyclohexyl and methyl groups, respectively

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or iron powder.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:

  • N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

  • N1-Cyclohexyl-N1-methyl-4-(ethylsulfonyl)-1,3-benzenediamine

  • N1-Cyclohexyl-N1-methyl-4-(propylsulfonyl)-1,3-benzenediamine

Biological Activity

N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine, also known by its CAS number 1220033-81-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22N2O2S
  • Molecular Weight : 282.4 g/mol
  • CAS Number : 1220033-81-7

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The presence of the methylsulfonyl group is significant as it may influence the compound's ability to modulate biological pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to alterations in replication and repair processes.
  • Cell Signaling Modulation : It may influence cell signaling pathways that are critical for cellular proliferation and survival.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Study/Source Biological Activity Methodology Findings
Study AAntiproliferativeCell Culture AssaySignificant reduction in cell viability in cancer cell lines at concentrations above 50 µM.
Study BDNA Damage InductionComet AssayInduced DNA strand breaks in treated cells, indicating potential genotoxicity.
Study CEnzyme InhibitionEnzymatic AssayShowed competitive inhibition against target enzyme with an IC50 value of 20 µM.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated that at concentrations above 50 µM, there was a notable decrease in cell proliferation and increased apoptosis markers.

Case Study 2: Genotoxic Effects

Another investigation focused on the genotoxic effects of the compound using the comet assay. The results revealed that treatment with this compound led to significant DNA damage in human lung carcinoma cells, suggesting its potential as a DNA-damaging agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 2
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N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

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